2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid
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Overview
Description
2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid is a synthetic organic compound that features a triazole ring, a benzoyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid typically involves multiple steps. One common route starts with the preparation of 4-(1,2,4-triazol-4-yl)benzoic acid, which is then reacted with propylamine to form the corresponding amide. This intermediate is subsequently treated with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Triazol-4-yl)benzoic acid: Shares the triazole and benzoyl moieties but lacks the propyl chain.
Propylamine: Contains the propyl chain but lacks the triazole and benzoyl groups.
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid is unique due to its combination of a triazole ring, benzoyl group, and propyl chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-7-17(8-13(19)20)14(21)11-3-5-12(6-4-11)18-9-15-16-10-18/h3-6,9-10H,2,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKRLUYIOYRMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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